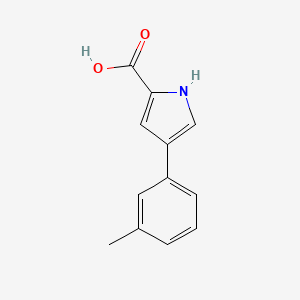

4-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid

Description

4-(3-Methylphenyl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound featuring a pyrrole ring substituted at the 2-position with a carboxylic acid group and at the 4-position with a 3-methylphenyl moiety. The methyl group at the 3-position of the phenyl ring introduces steric and electronic effects that may modulate solubility, stability, and biological activity compared to halogenated derivatives .

Properties

IUPAC Name |

4-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-3-2-4-9(5-8)10-6-11(12(14)15)13-7-10/h2-7,13H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKXISVRLIUFPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CNC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204297-96-0 | |

| Record name | 4-(3-methylphenyl)-1Ð?-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Condensation Reactions

- Starting Materials : Pyrrole derivatives can be synthesized from commercially available pyrrole and appropriate carboxylic acids or their derivatives.

- Reagents : Condensing agents like alkyl polyphosphates are used in reactions involving aminomalonic esters and substituted phenyl derivatives.

- Conditions : Reactions are often carried out under heating, with or without solvents like ethanol or dimethylformamide.

Hydrolysis

- Purpose : To convert esterified pyrrole derivatives into their corresponding free acids.

- Reagents : Alkali metal hydroxides such as sodium hydroxide or potassium hydroxide are commonly used for hydrolysis.

- Conditions : Heating in a solvent like ethanol is typical for hydrolysis reactions.

Solvolysis

- Purpose : To modify the substituents on the pyrrole ring.

- Reagents : Strong alkalis are used for solvolysis reactions.

- Conditions : These reactions can be performed at various temperatures, depending on the specific conditions required.

Data and Research Findings

While specific data for 4-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid is limited, research on similar compounds provides valuable insights:

Chemical Reactions Analysis

Types of Reactions

4-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield esters or amides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyrrole ring, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

4-(3-Methylphenyl)-1H-pyrrole-2-carboxylic acid serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features enable it to interact with biological targets, making it valuable in drug development.

Potential Therapeutic Uses:

- Anticancer Agents : Pyrrole derivatives have shown promising antiproliferative effects against various cancer cell lines. For instance, compounds similar to 4-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid have demonstrated significant activity through mechanisms involving microtubule destabilization.

- Neurotransmitter Modulation : Some derivatives are noted for their interactions with neurotransmitter receptors, suggesting that modifications of this compound could yield effective agents for neurological disorders.

Table 1: Antiproliferative Activity of Pyrrole Derivatives

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 3,5-Dibromo-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid | 0.036 ± 0.002 | Microtubule depolymerization |

| 4-Methylphenyl analogue | 2.24 ± 0.2 | Microtubule destabilization |

Materials Science Applications

The compound is also explored in materials science for developing novel materials with specific electronic or optical properties. Its unique structure allows for the modification and tuning of material characteristics, making it suitable for applications in organic electronics and photonic devices.

Biological Studies

In biological research, 4-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid acts as a probe or ligand for studying various biological targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with proteins, while the pyrrole ring may participate in π-π interactions.

Case Study: Drug Resistance in Tuberculosis

Research has indicated that pyrrole derivatives can be effective against drug-resistant strains of tuberculosis, showcasing their potential as lead compounds in antibiotic development.

Industrial Applications

The compound finds utility in the synthesis of dyes, pigments, and other industrial chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in industrial applications.

Mechanism of Action

The mechanism of action of 4-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, while the pyrrole ring can participate in π-π interactions or other non-covalent interactions. These interactions can influence the biological activity of the compound and its derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven properties:

Key Observations:

- Electron-Withdrawing vs. In contrast, the 3-methyl group in the target compound is electron-donating, which may improve lipophilicity and membrane permeability .

- Crystalline Forms : Analogs like the 5-chloro-pyridinyl amide derivative demonstrate that crystalline forms significantly impact stability and bioavailability. The methyl-substituted variant may require similar optimization for pharmaceutical applications .

Physicochemical Properties

- Solubility and Stability : The 3-methylphenyl group likely increases hydrophobicity (logP ~3.4, inferred from analogs in ), which could reduce aqueous solubility but enhance lipid bilayer penetration. Halogenated analogs (e.g., 3-Cl) may exhibit higher molecular weight and polar surface area (PSA ~84.18 in ), affecting pharmacokinetics.

- Crystallinity : Studies on the 5-chloro-pyridinyl amide () highlight the importance of polymorph screening. The methyl analog’s crystallization behavior remains unexplored but could mirror trends in humidity-dependent form interconversion .

Biological Activity

4-(3-Methylphenyl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential as an active pharmaceutical intermediate. Despite its structural uniqueness and applications in organic synthesis, comprehensive research on its biological activity remains limited.

Structural Characteristics

The compound features a five-membered pyrrole ring with a carboxylic acid group at the second position and a 3-methylphenyl group at the fourth position. This configuration may influence its chemical reactivity and biological interactions, although specific data on its physical and chemical properties are sparse.

| Property | Value |

|---|---|

| Molecular Formula | C12H11N O2 |

| Molecular Weight | 201.22 g/mol |

| Functional Groups | Carboxylic acid, Pyrrole |

| Structural Features | Methyl group on phenyl |

Biological Activity Overview

Currently, there is insufficient data detailing the specific biological activities of 4-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid. The existing literature primarily discusses its role as an intermediate in pharmaceutical synthesis rather than direct biological effects.

Medicinal Chemistry Applications

The compound serves as a building block for synthesizing various pharmaceutical agents. Its potential applications include:

- Anticancer Agents : Similar pyrrole derivatives have shown promising antiproliferative effects against cancer cell lines, particularly through mechanisms involving microtubule destabilization .

- Neurotransmitter Modulation : Certain related compounds are noted for their interactions with norepinephrine and serotonin receptors, suggesting that modifications of the pyrrole structure might yield derivatives with similar activities .

Case Studies and Research Findings

While specific studies on 4-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid are scarce, related research provides insights into the biological potential of pyrrole derivatives.

-

Antiproliferative Activity :

A study evaluated various pyrrole compounds for their ability to inhibit cancer cell growth. The most active analogues exhibited IC50 values in the low micromolar range, indicating significant antiproliferative properties linked to structural features such as substituents on the pyrrole ring .Compound IC50 (µM) Mechanism of Action 3,5-Dibromo-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid 0.036 ± 0.002 Microtubule depolymerization 4-Methylphenyl analogue 2.24 ± 0.2 Microtubule destabilization -

Targeting Drug-Resistant Tuberculosis :

Research on pyrrole-2-carboxamides has identified compounds with potent anti-tuberculosis activity, achieving MIC values below 0.016 μg/mL against Mycobacterium tuberculosis strains . Although not directly related to our compound, these findings highlight the potential for similar structures in combating resistant pathogens.

The exact mechanism of action for 4-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid is not well-documented due to limited research. However, it is hypothesized that compounds with similar structures may exert their effects through:

- Microtubule Dynamics : Disruption of microtubule formation has been a common pathway for antiproliferative activity observed in related pyrrole derivatives.

- Receptor Interaction : Potential modulation of neurotransmitter receptors could be another avenue for biological activity.

Q & A

Q. What are the standard synthetic routes for preparing 4-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid?

The synthesis typically involves condensation reactions followed by cyclization of appropriate precursors. For example:

- A common approach is the reaction of substituted benzaldehydes with aminopyrrole derivatives under acidic or basic conditions. Catalysts like palladium or copper are often used to facilitate coupling steps .

- In multi-step syntheses, intermediates such as methyl esters (e.g., methyl 4-amino-1-ethyl-1H-pyrrole-2-carboxylate) are hydrolyzed to yield the carboxylic acid .

Key Methodological Tips : Optimize reaction time and temperature to avoid side products. Purify intermediates via column chromatography or recrystallization .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying substituent positions and aromaticity. For instance, methyl groups on the phenyl ring typically resonate at δ ~2.3–2.5 ppm, while pyrrole protons appear between δ 6.5–7.5 ppm .

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% is standard for research-grade material) .

- Electrospray Ionization Mass Spectrometry (ESIMS) : Confirms molecular weight (e.g., [M+1]⁺ peaks) .

Q. How does the solubility profile influence experimental design?

- The compound is sparingly soluble in water but dissolves in polar aprotic solvents like DMSO or DMF. For biological assays, prepare stock solutions in DMSO (e.g., 22 mg/mL) and dilute in aqueous buffers to avoid precipitation .

- Solubility in ethanol is poor, making it unsuitable for reactions requiring alcoholic solvents .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR shifts)?

- Cross-Validation : Compare experimental NMR/ESIMS data with computational predictions (e.g., via PubChem or Gaussian calculations) .

- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent interference in NMR .

- Contingency for Byproducts : In cases where intermediates are used without characterization (e.g., ), repeat syntheses with rigorous purification to isolate the target compound .

Q. What strategies optimize yield in multi-step syntheses?

- Catalyst Screening : Test palladium, copper, or enzyme-based catalysts for coupling steps to enhance efficiency .

- Reaction Monitoring : Use TLC or LCMS to track reaction progress and terminate before side reactions dominate .

- Scale-Up Adjustments : For large batches, optimize solvent volume and stirring rates to maintain homogeneity (e.g., DMF or toluene at reflux) .

Q. How can computational methods predict reactivity in novel reactions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites on the pyrrole ring .

- Molecular Docking : Model interactions with biological targets (e.g., enzymes) to guide functionalization strategies (e.g., adding sulfonyl or trifluoromethyl groups) .

Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound?

- Functional Group Sensitivity : Minor modifications (e.g., replacing methyl with trifluoromethyl) can drastically alter bioactivity. Use parallel synthesis to generate derivatives systematically .

- Data Normalization : Account for batch-to-batch variability in purity by standardizing assays with internal controls (e.g., reference inhibitors in enzyme studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.